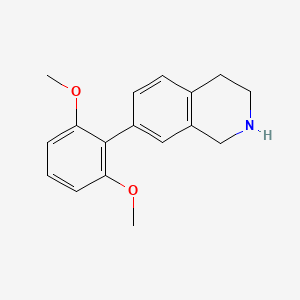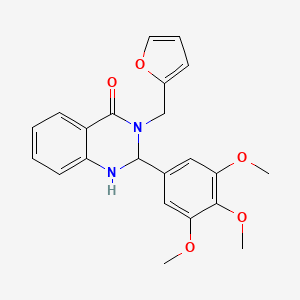![molecular formula C13H8ClN3OS B5235702 2-chloro-N-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidenebenzamide](/img/structure/B5235702.png)
2-chloro-N-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidenebenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidenebenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. This compound is a member of the thiadiazole family, which is known for its diverse biological activities, such as anti-inflammatory, anti-cancer, and anti-microbial properties.
作用机制
The mechanism of action of 2-chloro-N-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidenebenzamide is not fully understood. However, it has been proposed that the compound exerts its biological activities by interfering with various cellular pathways, including the NF-κB signaling pathway, the PI3K/Akt/mTOR pathway, and the MAPK/ERK pathway. It has also been suggested that the compound may interact with DNA and inhibit DNA synthesis, leading to cell death.
Biochemical and Physiological Effects:
2-chloro-N-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidenebenzamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the activity of various enzymes, such as COX-2, MMP-9, and topoisomerase II. It has also been found to induce the production of reactive oxygen species (ROS) and activate caspase-dependent apoptosis. In vivo studies have shown that the compound can reduce inflammation and tumor growth in animal models.
实验室实验的优点和局限性
One of the main advantages of using 2-chloro-N-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidenebenzamide in lab experiments is its diverse biological activities, which make it a promising candidate for various applications. Furthermore, the compound is relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and monitoring in lab experiments.
未来方向
There are several future directions for the research on 2-chloro-N-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidenebenzamide. One area of interest is the development of more potent derivatives of the compound with improved biological activities. Another direction is the investigation of the compound's potential applications in other fields, such as energy storage and conversion. Furthermore, the mechanism of action of the compound needs to be further elucidated to better understand its biological activities. Finally, more in vivo studies are needed to evaluate the safety and efficacy of the compound for potential clinical applications.
Conclusion:
In conclusion, 2-chloro-N-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidenebenzamide is a chemical compound with diverse biological activities and potential applications in various fields of science. The compound has been extensively studied for its anti-inflammatory, anti-cancer, and anti-microbial properties, as well as its potential use as a pesticide and in material science. The synthesis method of the compound has been optimized to achieve high yields and purity. The compound's mechanism of action is not fully understood, but it is believed to interfere with various cellular pathways and DNA synthesis. The compound has various biochemical and physiological effects, and its potential toxicity requires careful handling in lab experiments. Finally, there are several future directions for the research on this compound, including the development of more potent derivatives and the investigation of its potential applications in other fields.
合成方法
The synthesis of 2-chloro-N-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidenebenzamide involves a multistep process that starts with the reaction of 2-aminopyridine with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with chloroacetyl chloride to obtain the intermediate compound, which is further reacted with 2-chlorobenzoyl chloride to yield the final product. This synthesis method has been optimized to achieve high yields and purity of the compound.
科学研究应用
2-chloro-N-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidenebenzamide has been extensively studied for its potential applications in various fields of science. In medicine, this compound has shown promising results as an anti-inflammatory and anti-cancer agent. It has been reported to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In addition, it has been found to have anti-microbial activity against various pathogens, including bacteria and fungi. In agriculture, this compound has been studied for its potential use as a pesticide due to its insecticidal and fungicidal properties. Furthermore, it has been investigated for its applications in material science, specifically in the development of organic semiconductors and light-emitting diodes.
属性
IUPAC Name |
2-chloro-N-([1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3OS/c14-10-6-2-1-5-9(10)12(18)16-13-15-11-7-3-4-8-17(11)19-13/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFUXPASBWYOWFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N=C2N=C3C=CC=CN3S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-([1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(5-{[(2-methylphenyl)amino]methyl}-1,2,4-oxadiazol-3-yl)phenyl]methanol](/img/structure/B5235622.png)

![N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclohexanamine](/img/structure/B5235642.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-(4-chlorophenyl)-2-furamide](/img/structure/B5235653.png)
![ethyl 6'-amino-5-bromo-5'-cyano-2-oxo-2'-propyl-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B5235676.png)
![5-{3-chloro-4-[(3-fluorobenzyl)oxy]benzylidene}-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5235698.png)
![6-bromo-1-[2-(4-morpholinyl)-2-thioxoethyl]-9H-carbazole](/img/structure/B5235705.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-(4-methylbenzyl)benzamide](/img/structure/B5235713.png)
![N-(2,4-dichlorophenyl)-4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzamide](/img/structure/B5235716.png)

![N-[(2-hydroxy-1-naphthyl)methyl]-N-(4-methylphenyl)-3-nitrobenzamide](/img/structure/B5235723.png)
![N-(4-chlorobenzyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5235730.png)
![4-[2-(allyloxy)benzylidene]-3-(4-chlorophenyl)-5(4H)-isoxazolone](/img/structure/B5235737.png)